molecular formula C25H22N4O3S3 B2633180 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea CAS No. 397289-29-1

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea

Cat. No.: B2633180
CAS No.: 397289-29-1
M. Wt: 522.66
InChI Key: XYUCMEPYKBVPGM-UHFFFAOYSA-N
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Description

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea is a complex organic compound that features a benzothiazole moiety, a pyrrolidine sulfonyl group, and a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[4-(pyrrolidine-1-sulfonyl)benzoyl]thiourea has several scientific research applications:

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S3/c30-23(17-10-12-20(13-11-17)35(31,32)29-14-3-4-15-29)28-25(33)26-19-7-5-6-18(16-19)24-27-21-8-1-2-9-22(21)34-24/h1-2,5-13,16H,3-4,14-15H2,(H2,26,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCMEPYKBVPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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